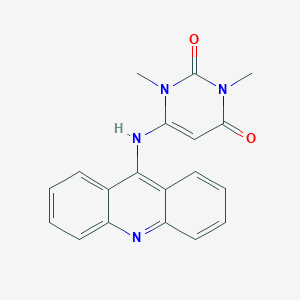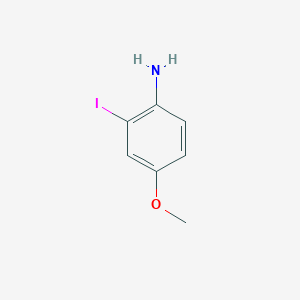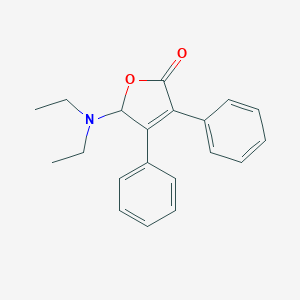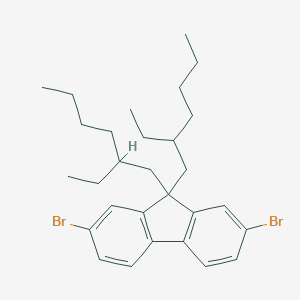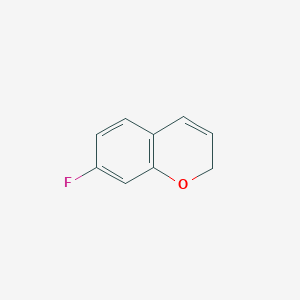
7-fluoro-2H-chromene
描述
7-fluoro-2H-chromene is a heterocyclic organic compound that belongs to the group of flavonoids. It is a synthetic analog of natural flavonoids, which have been extensively studied for their potential health benefits. 7-fluoro-2H-chromene has gained attention in recent years due to its unique chemical properties and potential applications in various scientific research fields.
作用机制
The mechanism of action of 7-fluoro-2H-chromene is complex and involves multiple molecular targets. It has been shown to interact with various enzymes and receptors, including cyclooxygenase, lipoxygenase, and peroxisome proliferator-activated receptor gamma. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These interactions result in the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
7-fluoro-2H-chromene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to exhibit antitumor activity, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One of the main advantages of 7-fluoro-2H-chromene is its ease of synthesis and high yield. It is also relatively stable and can be easily purified through standard techniques. However, one of the limitations of 7-fluoro-2H-chromene is its low solubility in water, which may limit its applications in certain experiments. Additionally, its mechanism of action is complex and involves multiple molecular targets, which may make it difficult to study in certain experimental systems.
未来方向
There are several future directions for the study of 7-fluoro-2H-chromene. One potential direction is the development of novel synthetic analogs with improved solubility and bioavailability. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, 7-fluoro-2H-chromene holds great promise as a versatile and potent compound for various scientific research applications.
科学研究应用
7-fluoro-2H-chromene has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. It has also been studied for its potential applications in drug discovery and development, as it has been shown to interact with various molecular targets that are involved in disease pathways.
属性
CAS 编号 |
179071-53-5 |
|---|---|
产品名称 |
7-fluoro-2H-chromene |
分子式 |
C9H7FO |
分子量 |
150.15 g/mol |
IUPAC 名称 |
7-fluoro-2H-chromene |
InChI |
InChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2 |
InChI 键 |
COLRICOIAPLURA-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(O1)C=C(C=C2)F |
规范 SMILES |
C1C=CC2=C(O1)C=C(C=C2)F |
同义词 |
2H-1-Benzopyran,7-fluoro-(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
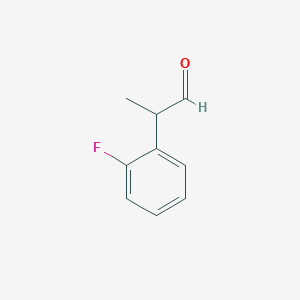
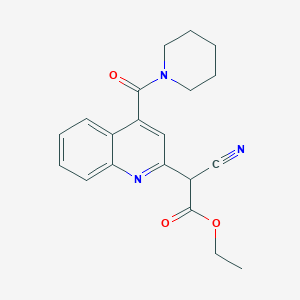
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
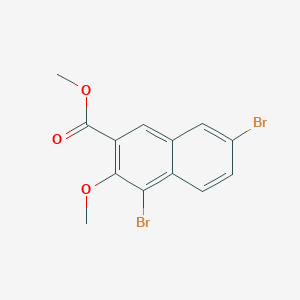
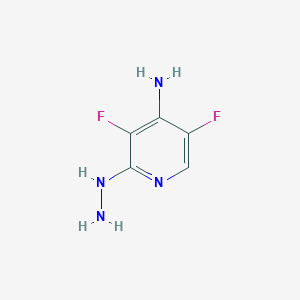
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
